5-(4-Methylphenyl)-5-oxopentanenitrile 5-(4-Methylphenyl)-5-oxopentanenitrile
Brand Name: Vulcanchem
CAS No.: 88636-41-3
VCID: VC2862201
InChI: InChI=1S/C12H13NO/c1-10-5-7-11(8-6-10)12(14)4-2-3-9-13/h5-8H,2-4H2,1H3
SMILES: CC1=CC=C(C=C1)C(=O)CCCC#N
Molecular Formula: C12H13NO
Molecular Weight: 187.24 g/mol

5-(4-Methylphenyl)-5-oxopentanenitrile

CAS No.: 88636-41-3

Cat. No.: VC2862201

Molecular Formula: C12H13NO

Molecular Weight: 187.24 g/mol

* For research use only. Not for human or veterinary use.

5-(4-Methylphenyl)-5-oxopentanenitrile - 88636-41-3

Specification

CAS No. 88636-41-3
Molecular Formula C12H13NO
Molecular Weight 187.24 g/mol
IUPAC Name 5-(4-methylphenyl)-5-oxopentanenitrile
Standard InChI InChI=1S/C12H13NO/c1-10-5-7-11(8-6-10)12(14)4-2-3-9-13/h5-8H,2-4H2,1H3
Standard InChI Key ONYGGMPQUGWDMY-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C(=O)CCCC#N
Canonical SMILES CC1=CC=C(C=C1)C(=O)CCCC#N

Introduction

Chemical Structure and Properties

Molecular Structure

5-(4-Methylphenyl)-5-oxopentanenitrile features a 4-methylphenyl group (p-tolyl) connected to a ketone functionality, which links to a four-carbon chain terminating with a nitrile group. The molecular formula can be inferred as C12H13NO, consisting of a benzene ring with a methyl substituent at the para position, a carbonyl group, and a nitrile-terminated aliphatic chain.

The structural arrangement can be understood by examining similar compounds found in the research literature. Compounds with related structural motifs, such as 5-(2-hydroxy-4-methylphenyl)-5-oxopentanenitrile, have been documented and characterized . While this analog differs by having a hydroxyl group in the ortho position of the phenyl ring, it provides insight into the fundamental backbone structure of our target compound.

Physical Properties

Based on structural analogs, 5-(4-Methylphenyl)-5-oxopentanenitrile would likely present as a white solid or viscous oil at room temperature. Similar compounds, such as 5-(2-hydroxy-4-methylphenyl)-5-oxopentanenitrile, appear as white solids with melting points in the range of 70-71°C . Without hydroxyl group involvement, the target compound would likely have lower intermolecular hydrogen bonding capability, potentially resulting in a slightly lower melting point.

The nitrile functionality (-C≡N) imparts specific spectroscopic properties that would be characteristic in analytical identification. In infrared spectroscopy, a distinct absorption band would be expected around 2200-2250 cm⁻¹, corresponding to the C≡N stretching vibration. Additionally, the carbonyl group would likely produce a strong absorption band in the 1680-1700 cm⁻¹ region.

Synthetic Pathways and Preparation

Reaction Scheme Analysis

A feasible synthetic route, based on the published methods for similar compounds, might involve:

  • Preparation of a 4-methylphenyl ketone through Friedel-Crafts acylation of toluene with an appropriate acyl chloride.

  • Bromination of the alpha position of the ketone using bromine in the presence of a catalytic amount of aluminum trichloride.

  • Substitution of the bromine with a nitrile-containing nucleophile or transformation of the alpha-bromo group to incorporate the nitrile functionality.

This approach is consistent with general synthetic procedures outlined for related compounds where alpha-bromoketones serve as key intermediates for further functionalization .

Spectroscopic Characterization

Infrared Spectroscopy

The IR spectrum would likely feature distinctive absorption bands characteristic of the functional groups present in the molecule:

Functional GroupExpected Absorption (cm⁻¹)
Nitrile (C≡N)2200-2250
Carbonyl (C=O)1680-1700
Aromatic C-H3030-3080
Aliphatic C-H2850-2950
Aromatic C=C1450-1600

These spectroscopic features would be instrumental in confirming the structure and purity of synthesized 5-(4-Methylphenyl)-5-oxopentanenitrile.

Reactivity and Chemical Properties

Functional Group Reactivity

The 5-(4-Methylphenyl)-5-oxopentanenitrile molecule contains multiple reactive functional groups, each with distinctive chemical properties:

  • The nitrile group (C≡N) can undergo various transformations including:

    • Hydrolysis to carboxylic acids or amides

    • Reduction to primary amines

    • Addition reactions with nucleophiles

    • Conversion to heterocyclic compounds

  • The ketone functionality provides a site for:

    • Nucleophilic addition reactions

    • Condensation reactions with amines or hydrazines

    • Reduction to secondary alcohols

    • Wittig and related olefination reactions

  • The methyl group on the phenyl ring could participate in oxidation reactions or serve as a handle for further functionalization.

This multifunctional reactivity profile makes 5-(4-Methylphenyl)-5-oxopentanenitrile a potentially valuable synthetic intermediate in the preparation of more complex molecules.

Stability Considerations

  • Strong acidic conditions, which could hydrolyze the nitrile group

  • Strong basic conditions, which might promote condensation reactions at the ketone

  • Strong reducing agents, which could reduce both the nitrile and ketone functionalities

Proper storage in a cool, dry environment protected from light would be advisable to maintain the compound's integrity over extended periods.

A Table 5. Comparison with Related Compounds

The following table compares 5-(4-Methylphenyl)-5-oxopentanenitrile with structurally related compounds documented in the literature:

CompoundStructural DifferencesPhysical StateMelting PointKey Spectroscopic Features
5-(4-Methylphenyl)-5-oxopentanenitrileReference compoundPredicted white solidNot determinedPredicted nitrile absorption at 2200-2250 cm⁻¹
5-(2-hydroxy-4-methylphenyl)-5-oxopentanenitrileHydroxyl group at ortho positionWhite solid70-71°C¹H NMR: δ 12.10 (s, 1H, OH)
5-(2-hydroxy-5-methylphenyl)-5-oxopentanenitrileHydroxyl at ortho, methyl at meta positionWhite solid55-56°C¹H NMR: δ 11.91 (s, 1H, OH)
4-Methyl-5-oxopentanenitrileLacks phenyl groupNot specifiedNot determinedDifferent carbon framework

This comparison highlights structural variations and their impact on physical properties across related molecular scaffolds .

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